molecular formula C31H23N B13124358 9,9,10-Triphenyl-9,10-dihydroacridine

9,9,10-Triphenyl-9,10-dihydroacridine

Cat. No.: B13124358
M. Wt: 409.5 g/mol
InChI Key: VSGWVEVRRCPUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9,10-Triphenyl-9,10-dihydroacridine is an organic compound with the molecular formula C31H23N and a molecular weight of 409.52 g/mol It is known for its unique structural properties, which include a central acridine core with three phenyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9,10-Triphenyl-9,10-dihydroacridine typically involves the reaction of acridine derivatives with phenyl-containing reagents under specific conditions. One common method is the Friedel-Crafts alkylation of acridine with triphenylmethane . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

9,9,10-Triphenyl-9,10-dihydroacridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine derivatives, while reduction can produce dihydroacridine derivatives .

Mechanism of Action

The mechanism of action of 9,9,10-Triphenyl-9,10-dihydroacridine involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also interacts with various enzymes and proteins, affecting their function and leading to cellular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9,10-Triphenyl-9,10-dihydroacridine is unique due to its three phenyl groups, which confer distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C31H23N

Molecular Weight

409.5 g/mol

IUPAC Name

9,9,10-triphenylacridine

InChI

InChI=1S/C31H23N/c1-4-14-24(15-5-1)31(25-16-6-2-7-17-25)27-20-10-12-22-29(27)32(26-18-8-3-9-19-26)30-23-13-11-21-28(30)31/h1-23H

InChI Key

VSGWVEVRRCPUBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.